molecular formula C13H19NO B1382010 1-Benzyl-2-methylpiperidin-3-ol CAS No. 1256091-41-4

1-Benzyl-2-methylpiperidin-3-ol

Cat. No. B1382010
M. Wt: 205.3 g/mol
InChI Key: ZFJGRVQFTNBLRP-UHFFFAOYSA-N
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Description

“1-Benzyl-2-methylpiperidin-3-ol” is a chemical compound that can be used for pharmaceutical testing . It is also available for purchase as a high-quality reference standard .


Synthesis Analysis

The synthesis of “1-Benzyl-2-methylpiperidin-3-ol” and similar piperidine derivatives has been a topic of interest in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . Various methods have been explored, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-2-methylpiperidin-3-ol” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code for this compound is 1S/C13H19NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13,15H,5,8-10H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives, such as “1-Benzyl-2-methylpiperidin-3-ol”, are known to exhibit varied biological properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

“1-Benzyl-2-methylpiperidin-3-ol” has a molecular weight of 205.3 . It is stored at room temperature and has a physical form of oil .

Scientific Research Applications

Solid State Bonding in Benzyl Silanes

Research by Otte et al. (2017) in "Inorganica Chimica Acta" explored the structural influence of positive charge in α-position to silicon in benzyl silanes. This research aids in understanding the electronic environments of silicon and surrounding atoms, contributing to the development of materials with specific electronic properties (Otte et al., 2017).

Affinity for Postganglionic Acetylcholine Receptors

A study published in the "British Journal of Pharmacology" by Abramson et al. (1974) investigated the affinity of various compounds, including piperidin-3-ols, for postganglionic acetylcholine receptors. This research is significant for understanding how chemical structure influences biological receptor interactions (Abramson et al., 1974).

Antibacterial Evaluation of Piperidine Derivatives

Aziz‐ur‐Rehman et al. (2017) in the "Journal of The Chilean Chemical Society" synthesized and analyzed the antibacterial properties of various piperidine derivatives. This research provides insights into the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Conformation and Synthesis of Diastereoisomeric Piperidinols

Research by Casy and colleagues on the configuration of diastereoisomeric piperidin-4-ols adds to the understanding of molecular conformation in chemical synthesis. Such studies are crucial for designing compounds with desired stereochemical properties (Casy et al., 1967).

Synthesis and Reactivity of Benzylation Compounds

The study by Poon and Dudley (2006) in "The Journal of Organic Chemistry" on the synthesis and reactivity of benzylation compounds like 2-Benzyloxy-1-methylpyridinium triflate highlights the practical aspects of organic synthesis, particularly in developing efficient synthetic pathways (Poon & Dudley, 2006).

Aminolysis Leading to Piperidinols

Grishina et al. (2017) in "Tetrahedron Letters" presented a study on the aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to trans-3-amino-1-benzylpiperidin-4-ols. This research provides insights into regio- and stereospecific reactions, contributing to the field of organic chemistry and synthesis (Grishina et al., 2017).

Safety And Hazards

The safety information for “1-Benzyl-2-methylpiperidin-3-ol” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including “1-Benzyl-2-methylpiperidin-3-ol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve and expand in the future .

properties

IUPAC Name

1-benzyl-2-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-13(15)8-5-9-14(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13,15H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJGRVQFTNBLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methylpiperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YL Weng, SR Naik, N Dingelstad, MR Lugo… - Scientific Reports, 2021 - nature.com
… Nevertheless, in the binding pose of the ligand ((2R,3R)-1-benzyl-2-methylpiperidin-3-ol) within pocket 3 in M pro (5REE complex), the phenyl ring was occupying the cavity and the OH …
Number of citations: 32 www.nature.com
JO Mensah, GB Ampomah, EN Gasu, AK Adomako… - Chemistry Africa, 2022 - Springer
… Interactions of these allosteric inhibitors (such as 2-{[(1H-benzimidazol-2-yl)amino]methyl}phenol and (2R,3R)-1-benzyl-2-methylpiperidin-3-ol) via hydrogen bonding with Thr196, …
Number of citations: 11 link.springer.com
Y Hartini, B Saputra, B Wahono, Z Auw, F Indayani… - Results in chemistry, 2021 - Elsevier
3CL protease is one of the key proteins expressed by SARS-Coronavirus-2 cell, the potential to be targeted in the discovery of antivirus during this COVID-19 pandemic. This protein …
Number of citations: 19 www.sciencedirect.com
Y Hartini, B Saputra, B Wahono, Z Auw, F Indayani… - repository.usd.ac.id
3CL protease is one of the key proteins expressed by SARS‐Coronavirus‐2 cell, the potential to be targeted in the discovery of antivirus during this COVID‐19 pandemic. This protein …
Number of citations: 3 repository.usd.ac.id
GG Pillai, AP Unni, SS Lulu, VV Kamath - 2020 - osf.io
The coronavirus infection has evolved as a global crisis. According to the statistical reports, a total of 5,304,772 cases and 342,029 deaths are reported across the world (as of May 25, …
Number of citations: 0 osf.io

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